
(2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of pyrrolidine carboxamide derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
(2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide acts as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory, synaptic plasticity, and inflammation. This compound binds to the α7nAChR and inhibits its activity, thereby reducing the release of pro-inflammatory cytokines and modulating neurotransmitter release.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been found to reduce inflammation and oxidative stress, enhance synaptic plasticity, and improve cognitive function. In addition, this compound has also been shown to reduce anxiety-like behavior and depressive-like symptoms in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide is its selectivity for the α7nAChR, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its relatively low potency, which may require higher doses for effective inhibition of the α7nAChR.
Direcciones Futuras
There are several future directions for the research and development of (2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide. One of the areas of interest is the potential use of the compound in the treatment of Alzheimer's disease. The α7nAChR has been implicated in the pathogenesis of Alzheimer's disease, and this compound may have therapeutic potential in this area. Another area of interest is the development of more potent and selective α7nAChR antagonists, which may overcome the limitations of this compound and provide new tools for studying the role of this receptor in various physiological processes.
In conclusion, this compound is a novel compound with promising therapeutic potential in various diseases. The compound acts as a selective antagonist of the α7nAChR and has several biochemical and physiological effects. While there are limitations to its use, this compound is a valuable tool for studying the role of the α7nAChR in various physiological processes and may have important clinical applications in the future.
Métodos De Síntesis
The synthesis of (2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide involves the reaction of 2,4-dicyclopropylpyrrolidine-1-carboxylic acid with 2-methoxypyridine-4-carboxylic acid and subsequent coupling with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of neuropathic pain, anxiety, and depression. In addition, this compound has also been investigated for its potential use in the treatment of substance abuse disorders and schizophrenia.
Propiedades
IUPAC Name |
(2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-22-16-9-14(6-7-18-16)19-17(21)20-10-13(11-2-3-11)8-15(20)12-4-5-12/h6-7,9,11-13,15H,2-5,8,10H2,1H3,(H,18,19,21)/t13-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYURAGPGWJLKE-UKRRQHHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)NC(=O)N2CC(CC2C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CC(=C1)NC(=O)N2C[C@@H](C[C@@H]2C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(propan-2-yloxymethyl)-5-[[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7346047.png)
![5-[(2S)-1-[(3-propoxyphenyl)methyl]pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7346059.png)
![1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea](/img/structure/B7346073.png)
![(3S,4R)-3-(hydroxymethyl)-N-imidazo[1,2-a]pyridin-7-yl-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7346087.png)
![(2R)-N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B7346089.png)
![1-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-3-(2-methoxypyridin-4-yl)urea](/img/structure/B7346094.png)
![5-[[(3aR,7aR)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7346099.png)
![(3aS,6aR)-N-(5-methoxy-1,3-thiazol-2-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346115.png)
![2-[(3aS,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7346119.png)
![4-[[(3aS,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]methyl]-N-cyclopropylbenzenesulfonamide](/img/structure/B7346127.png)

![(3aS,6aR)-N-[1-(2,4-difluorophenyl)-5-methylpyrazol-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346142.png)
![(1R,2R)-N-[1-[2-(benzylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-2-methoxycyclopropane-1-carboxamide](/img/structure/B7346146.png)
